Carmustine Carmustine 1,3-bis(2-chloroethyl)-1-nitrosourea is an orange-yellow solid. (NTP, 1992)
Carmustine is a member of the class of N-nitrosoureas that is 1,3-bis(2-chloroethyl)urea in which one of the nitrogens is substituted by a nitroso group. It has a role as an alkylating agent and an antineoplastic agent. It is a member of N-nitrosoureas and an organochlorine compound.
A cell-cycle phase nonspecific alkylating antineoplastic agent. It is used in the treatment of brain tumors and various other malignant neoplasms. (From Martindale, The Extra Pharmacopoeia, 30th ed, p462) This substance may reasonably be anticipated to be a carcinogen according to the Fourth Annual Report on Carcinogens (NTP 85-002, 1985). (From Merck Index, 11th ed)
Carmustine is an Alkylating Drug. The mechanism of action of carmustine is as an Alkylating Activity.
Carmustine (BCNU) is a parenterally administered alkylating agent used alone and in combination with other antineoplastic agents in the treatment of several forms of cancer including leukemias, lymphomas, and breast, testicular, ovarian, gastric and pancreatic cancer. Carmustine therapy is associated with minor transient serum enzyme elevations and has been linked to cases of acute liver injury including cholestatic hepatitis and acute veno-occlusive disease.
Carmustine is an antineoplastic nitrosourea. Carmustine alkylates and cross-links DNA during all phases of the cell cycle, resulting in disruption of DNA function, cell cycle arrest, and apoptosis. This agent also carbamoylates proteins, including DNA repair enzymes, resulting in an enhanced cytotoxic effect. Carmustine is highly lipophilic and crosses the blood-brain barrier readily. (NCI04)
Bischloroethyl Nitrosourea (BCNU) (Carmustine) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity according to state or federal government labeling requirements.
Carmustine is a cell-cycle phase nonspecific alkylating antineoplastic agent. It is used in the treatment of brain tumors and various other malignant neoplasms. This substance may reasonably be anticipated to be a carcinogen according to the Fourth Annual Report on Carcinogens (NTP 85-002, 1985).
Brand Name: Vulcanchem
CAS No.: 154-93-8
VCID: VC0522741
InChI: InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)
SMILES: C(CCl)NC(=O)N(CCCl)N=O
Molecular Formula: C5H9Cl2N3O2
Molecular Weight: 214.05 g/mol

Carmustine

CAS No.: 154-93-8

Cat. No.: VC0522741

Molecular Formula: C5H9Cl2N3O2

Molecular Weight: 214.05 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Carmustine - 154-93-8

Specification

Description 1,3-bis(2-chloroethyl)-1-nitrosourea is an orange-yellow solid. (NTP, 1992)
Carmustine is a member of the class of N-nitrosoureas that is 1,3-bis(2-chloroethyl)urea in which one of the nitrogens is substituted by a nitroso group. It has a role as an alkylating agent and an antineoplastic agent. It is a member of N-nitrosoureas and an organochlorine compound.
A cell-cycle phase nonspecific alkylating antineoplastic agent. It is used in the treatment of brain tumors and various other malignant neoplasms. (From Martindale, The Extra Pharmacopoeia, 30th ed, p462) This substance may reasonably be anticipated to be a carcinogen according to the Fourth Annual Report on Carcinogens (NTP 85-002, 1985). (From Merck Index, 11th ed)
Carmustine is an Alkylating Drug. The mechanism of action of carmustine is as an Alkylating Activity.
Carmustine (BCNU) is a parenterally administered alkylating agent used alone and in combination with other antineoplastic agents in the treatment of several forms of cancer including leukemias, lymphomas, and breast, testicular, ovarian, gastric and pancreatic cancer. Carmustine therapy is associated with minor transient serum enzyme elevations and has been linked to cases of acute liver injury including cholestatic hepatitis and acute veno-occlusive disease.
Carmustine is an antineoplastic nitrosourea. Carmustine alkylates and cross-links DNA during all phases of the cell cycle, resulting in disruption of DNA function, cell cycle arrest, and apoptosis. This agent also carbamoylates proteins, including DNA repair enzymes, resulting in an enhanced cytotoxic effect. Carmustine is highly lipophilic and crosses the blood-brain barrier readily. (NCI04)
Bischloroethyl Nitrosourea (BCNU) (Carmustine) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity according to state or federal government labeling requirements.
Carmustine is a cell-cycle phase nonspecific alkylating antineoplastic agent. It is used in the treatment of brain tumors and various other malignant neoplasms. This substance may reasonably be anticipated to be a carcinogen according to the Fourth Annual Report on Carcinogens (NTP 85-002, 1985).
CAS No. 154-93-8
Molecular Formula C5H9Cl2N3O2
Molecular Weight 214.05 g/mol
IUPAC Name 1,3-bis(2-chloroethyl)-1-nitrosourea
Standard InChI InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)
Standard InChI Key DLGOEMSEDOSKAD-UHFFFAOYSA-N
SMILES C(CCl)NC(=O)N(CCCl)N=O
Canonical SMILES C(CCl)NC(=O)N(CCCl)N=O
Appearance Light yellow solid (low temperature)
Colorform Light yellow powder
Light yellow powder that melts to an oily liquid
Melting Point 86 to 90 °F (NTP, 1992)
31 °C

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